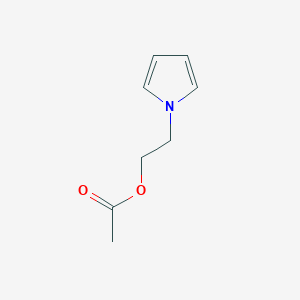

1-(2-Acetoxyethyl)pyrrole

Cat. No. B8438642

M. Wt: 153.18 g/mol

InChI Key: CJGZABONHQYXSS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04344943

Procedure details

Once the 1-(2-hydroxyethyl)pyrrole is obtained, it is esterified by any suitable means known in the art. Suitably, acetic acid is reacted with the 1-(2-hydroxyethyl)pyrrole in the presence of a strong acid such as sulfuric acid and heating the reaction mixture sufficiently to distill off the water that is formed as a result of the reaction. Preferably however, the pyrrole is reacted with acetyl chloride or acetic anhydride in a suitable solvent wherein there is a molar excess of the acetyl chloride or acetic anhydride. The reaction takes place at room temperature and will be completed in a relatively short period of time, with only an hour or two at the most being required for the reaction to reach completion. The 1-(2-acetoxyethyl)pyrrole is then isolated and purified by any means known in the art such as extraction with a suitable organic solvent and removal of the solvent to yield the desired compound represented by Formula (III).

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1.S(=O)(=O)(O)O.N1C=CC=C1.[C:19](Cl)(=[O:21])[CH3:20].C(OC(=O)C)(=O)C>C(O)(=O)C>[C:19]([O:1][CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1)(=[O:21])[CH3:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCN1C=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCN1C=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating the reaction mixture sufficiently

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill off the water that

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is formed as

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a result of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

will be completed in a relatively short period of time, with only an hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

two at the most being required for the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCCN1C=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |